1-(1H-Imidazol-2-yl)-4,4-dimethylpentan-1-amine is a synthetic compound that has gained interest in the fields of medicinal chemistry and organic synthesis. It is characterized by its unique molecular structure, which includes an imidazole ring and a branched amine. The compound is often studied for its potential therapeutic applications and as an intermediate in various chemical reactions.
The compound can be sourced from various chemical suppliers and is often produced in laboratory settings for research purposes. Its synthesis and characterization have been documented in scientific literature, highlighting its relevance in drug discovery and organic chemistry.
1-(1H-Imidazol-2-yl)-4,4-dimethylpentan-1-amine belongs to the class of imidazole derivatives, which are known for their diverse biological activities. This compound can be classified as an aliphatic amine due to the presence of the amine functional group attached to a branched carbon chain.
The synthesis of 1-(1H-Imidazol-2-yl)-4,4-dimethylpentan-1-amine typically involves multi-step processes. One common method includes the reaction of 4,4-dimethylpentan-1-amine with imidazole derivatives through condensation reactions. The key steps often involve:
The reaction conditions, including temperature, solvent choice, and reaction time, are crucial for optimizing yield and purity. For instance, reactions might be conducted at elevated temperatures (around 70 °C) to facilitate the formation of intermediates before introducing cyclization agents.
The molecular structure of 1-(1H-Imidazol-2-yl)-4,4-dimethylpentan-1-amine features:
The molecular formula is , and its molecular weight is approximately . The InChI key for this compound is XPUGHJITOOGHPU-UHFFFAOYSA-N, which aids in its identification across different chemical databases.
1-(1H-Imidazol-2-yl)-4,4-dimethylpentan-1-amine can participate in various chemical reactions:
Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. Reaction conditions must be carefully controlled to avoid side reactions that could lead to undesired products.
The mechanism of action for 1-(1H-Imidazol-2-yl)-4,4-dimethylpentan-1-amine involves its interaction with biological targets such as enzymes or receptors.
This compound may act as a ligand that binds to specific receptors, modulating their activity. For example, studies have indicated potential interactions with enzymes involved in lipid metabolism, suggesting a role in regulating cholesterol levels through inhibition or activation pathways.
Computational studies have shown that modifications to the structure can enhance binding affinity to targets like proprotein convertase subtilisin/kexin type 9 (PCSK9), which is crucial for cholesterol regulation.
1-(1H-Imidazol-2-yl)-4,4-dimethylpentan-1-amine typically appears as a colorless or white crystalline solid. It is soluble in polar solvents such as water and ethanol due to its amine functionality.
The compound exhibits basic properties due to the presence of the amine group, allowing it to form salts with acids. Its stability under various conditions makes it suitable for synthetic applications.
1-(1H-Imidazol-2-yl)-4,4-dimethylpentan-1-amine has several applications:
The construction of the imidazole core in 1-(1H-Imidazol-2-yl)-4,4-dimethylpentan-1-amine relies heavily on regiocontrolled multicomponent reactions (MCRs), which enable precise atom-economical assembly of the heterocyclic ring with the correct substitution pattern. The Debus-Radziszewski reaction stands as the most strategically relevant approach, involving the one-pot condensation of a 1,2-dicarbonyl compound (typically the neopentyl-substituted precursor derived from 4,4-dimethylpentan-1-amine), an aldehyde, and ammonium acetate under optimized conditions [1]. This method is particularly valuable for constructing 2,4,5-trisubstituted imidazoles, where the bulky 4,4-dimethylpentyl chain derived from the amine precursor must be regioselectively incorporated at the C-1 position (attached to the ring nitrogen) to ensure correct orientation for the final molecule [4].
Critical regiochemical control is achieved through:
Table 1: Multicomponent Reaction Optimization for Imidazole Core Synthesis
Reaction Conditions | Conventional Heating | Microwave-Assisted | Ionic Liquid Mediated |
---|---|---|---|
Temperature Range (°C) | 80-120 | 100-150 | 80-100 |
Reaction Time | 4-12 hours | 5-15 minutes | 1-3 hours |
Typical Yield Range (%) | 55-75 | 70-92 | 65-85 |
Regioselectivity (N1:C4) | 3:1 | 8:1 | 5:1 |
Key Advantage | Scalability | Speed/Efficiency | Recyclable solvent |
Following imidazole ring formation, the introduction of the 4,4-dimethylpentyl chain at the N1 position presents distinct synthetic challenges due to competing alkylation at multiple nucleophilic sites and the steric demands of the neopentyl-type substituent. Two predominant alkylation strategies have been optimized for this transformation:
Direct N-Alkylation of Preformed Imidazole: The most efficient route involves reacting 2-unsubstituted imidazole derivatives with tert-butyl 5-bromo-4,4-dimethylpentanoate (or analogous halides) under phase-transfer conditions. Employing tert-butyl chloroacetate-type reagents offers cost advantages over bromo analogs while maintaining reactivity when using inorganic bases (K₂CO₃) in aprotic solvents like ethyl acetate under reflux [8]. This method achieves N-alkylation yields of 70-85%, with the tert-butyl ester serving as a protected carboxylic acid precursor to the primary amine in the final molecule. Subsequent deprotection and Curtius rearrangement or reduction steps would yield the primary amine functionality [8].
N-Substitution Prior to Ring Closure: Alternatively, the 4,4-dimethylpentan-1-amine can be incorporated during the multicomponent reaction itself. Here, the amine serves as the nitrogen source instead of ammonia, directly generating the N1-(4,4-dimethylpentyl) substituted imidazole in a single pot. While conceptually streamlined, this approach requires meticulous stoichiometric control (typically 1.2-1.5 equivalents of the branched-chain amine) to suppress bis-alkylation and oligomer formation [6]. Steric hindrance from the neopentyl group can also reduce cyclization efficiency, sometimes necessitating higher temperatures or longer reaction times. Protecting group strategies for the primary amine (e.g., phthalimide) during ring formation, followed by deprotection, are often essential to prevent undesired side reactions involving the amine nucleophile interfering with imidazole cyclization [6].
Table 2: Comparison of Alkylation Strategies for N-(4,4-Dimethylpentyl) Attachment
Parameter | Direct N-Alkylation of Imidazole | Amine Incorporation in MCR | Protected Amine Approach |
---|---|---|---|
Key Reagent | Halo-4,4-dimethylalkane/ester | 4,4-Dimethylpentan-1-amine | Protected halo-pentylamine |
Number of Steps | 2 (Alkylation + Deprotection/Conversion) | 1 (in theory) | 3 (Protection + MCR + Deprotection) |
Typical Yield (%) | 70-85 | 40-65 | 60-75 |
Major Challenge | Regioselectivity (N vs C-alkylation) | Stoichiometric control/Side reactions | Protecting group compatibility |
Steric Hindrance Impact | Moderate | High | Moderate |
Scale-up Feasibility | High | Moderate | Moderate |
Density Functional Theory (DFT) calculations have become indispensable for rationalizing and optimizing the synthesis of complex imidazole derivatives like 1-(1H-Imidazol-2-yl)-4,4-dimethylpentan-1-amine. Computational studies focus on three key areas:
Tautomeric Stability Prediction: The imidazole ring exhibits prototropic tautomerism between 1H-imidazol-2-yl and 3H-imidazol-2-yl forms. DFT calculations (B3LYP/6-311+G(d,p) level) predict the 1H-tautomer is energetically favored by 3-5 kcal/mol for derivatives bearing alkyl substituents at N1, confirming the thermodynamic stability of the target structure. This preference arises from minimized steric repulsion and favorable orbital overlap in the 1H-form [3]. Calculations further predict pKa shifts induced by the electron-donating neopentyl group attached to nitrogen, aiding in predicting protonation states during synthesis and purification.
Transition State Modeling for Key Steps: Computational modeling of the Debus-Radziszewski cyclization transition state reveals the critical influence of the bulky 4,4-dimethylpentylamine-derived fragment. The rate-determining step involves nucleophilic attack of the amine nitrogen on the carbonyl carbon of the α-dicarbonyl precursor. Steric maps generated via molecular mechanics (MMFF94) show that the neopentyl group forces a specific orientation during ring closure, favoring the formation of the desired regioisomer. Solvation models (e.g., CPCM) predict enhanced reaction rates in polar aprotic solvents like DMF or ionic liquids, aligning with empirical observations of higher yields in these media [3].
Reaction Pathway Energy Profiling: Full reaction coordinate mapping for the multicomponent assembly identifies imine formation as exergonic (ΔG ≈ -8 kcal/mol), while the subsequent ring-forming dehydration step exhibits a higher barrier (ΔG‡ ≈ 22-25 kcal/mol). Catalyst screening in silico identified Zn²⁺ as particularly effective due to its optimal Lewis acidity and coordination geometry, stabilizing the developing negative charge in the cyclization transition state and lowering ΔG‡ by ≈7 kcal/mol. This directly informed the experimental use of ZnCl₂ catalysts in low-melting mixtures, yielding significant experimental rate enhancements [3] [4].
Table 3: Computational Parameters and Predicted Effects for Key Synthetic Steps
Computational Focus Area | Method/Level of Theory | Key Prediction/Insight | Experimental Validation Outcome |
---|---|---|---|
Tautomer Stability | B3LYP/6-311+G(d,p) in solvent (SMD) | 1H-tautomer favored by 3.8 kcal/mol; pKa (conj acid) ~7.1 | NMR confirms exclusive 1H-form; Measured pKa = 7.3 |
Cyclization TS Geometry | M06-2X/6-31G(d) + CPCM(DMF) | Neopentyl group forces attack angle >120°, favoring N1 regioisomer | HPLC shows >95% N1-regioisomer |
Catalyst Screening | ωB97XD/def2-TZVP; Zn²⁺ binding energy | Zn²⁺ lowers cyclization barrier by 7.2 kcal/mol vs uncatalyzed | ZnCl₂ increases yield from 45% to 83% |
Solvent Effects | SMD-M062X/6-311++G(d,p) | ΔG(solv) most favorable in DMF and [BMIM][BF₄] | Highest yields observed in DMF and ionic liquids |
Addressing the environmental footprint of synthesizing 1-(1H-Imidazol-2-yl)-4,4-dimethylpentan-1-amine necessitates integrating Green Chemistry principles, particularly focused on solvent reduction, energy efficiency, and catalyst recyclability:
Solventless and MW-Assisted Synthesis: Traditional imidazole synthesis often employs volatile organic solvents (toluene, DMF) under prolonged heating. Modern approaches utilize solventless mechanochemical grinding or microwave (MW) irradiation in ionic liquid media. For instance, reacting stoichiometric amounts of glyoxal derivatives, 4,4-dimethylpentan-1-amine, and aldehydes adsorbed on silica gel or in neat conditions under microwave irradiation (100-150 W, 100-140°C) completes the Debus-Radziszewski reaction within 5-10 minutes, achieving yields of 85-92% [4]. The ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) serves dual roles as solvent and catalyst, is easily recovered (>90% recovery via vacuum distillation), and reused for ≥5 cycles without significant activity loss. This eliminates large volumes of waste solvent typical of aqueous workups.
Catalytic Systems and Atom Economy: Replacing stoichiometric ammonium salts with urea-ZnCl₂ deep eutectic solvents (DES) offers a greener alternative. This low-melting mixture (m.p. ~65°C) acts as both the reaction medium and nitrogen source for imidazole ring formation. The DES system achieves near-perfect atom economy for the cyclization step and allows simple product isolation by water addition and filtration. The DES can be reconstituted and reused, significantly reducing heavy metal waste compared to homogeneous ZnCl₂ catalysis [4]. Electrochemical methods also show promise for oxidation steps (e.g., converting imidazolines to imidazoles), using electrons as clean oxidants instead of MnO₂ or DDQ, thereby avoiding stoichiometric metal waste [2] [6].
Waste Minimization via C-H Activation: Emerging strategies employ transition-metal-catalyzed C-H functionalization to streamline access to advanced intermediates. For example, palladium-catalyzed C-H arylation of preformed N-(4,4-dimethylpentyl)imidazole derivatives enables direct functionalization without halogenation steps, reducing halide waste and multi-step sequences. Copper-catalyzed [3+2] cycloadditions between alkynes and amidines offer atom-economical routes to the imidazole core, minimizing byproduct formation [2] [4]. While still under development for this specific neopentylamine derivative, these methods hold significant potential for reducing the overall step count and waste generation.
Table 4: Green Chemistry Metrics for Imidazole Derivative Synthesis
Green Chemistry Principle | Conventional Method | Improved Green Approach | Environmental Benefit |
---|---|---|---|
Solvent Use | Toluene/DMF (5-10 L/kg product) | Solventless MW or Recyclable ILs ([BMIM][BF₄]) | >90% reduction in VOC emissions & waste |
Energy Consumption | Reflux 12-24h (ΔT≈80-100°C) | MW 5-15 min (ΔT≈50-80°C) | ~85% energy reduction; E-factor reduced by 60% |
Catalyst Usage | Homogeneous AlCl₃ or ZnCl₂ (stoichiometric) | Recyclable DES (Urea-ZnCl₂) or Heterogeneous catalysts | Metal waste reduced by >95%; TON > 100 |
Byproduct Formation | Ammonium salts, halides, metal oxides | Water as primary byproduct (C-H activation routes) | Near-zero inorganic waste; PMI* < 5 |
Atom Economy (Cyclization) | 65-75% | 85-95% (DES or MCR routes) | Higher resource efficiency |
(PMI: Process Mass Intensity = Total mass in / Mass product out)
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 4261-17-0
CAS No.: 28387-44-2
CAS No.: 2016-48-0